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Introduction
19-Norprogesterone is a potent synthetic progestin, structurally analogous to progesterone

but lacking the C19 methyl group.[1] This structural modification results in a significantly

enhanced progestational activity, reported to be 4- to 8-fold greater than progesterone in some

assays.[1] Its high affinity for the progesterone receptor (PR) makes it a crucial reference

compound in the study of PR pharmacology and the development of novel selective

progesterone receptor modulators (SPRMs). These application notes provide an overview of

key in vitro assays to characterize the activity of 19-Norprogesterone and other progestins,

complete with detailed experimental protocols and data interpretation guidelines.

Progesterone Receptor Signaling Pathway
Progesterone exerts its biological effects primarily through two isoforms of the progesterone

receptor, PR-A and PR-B. These isoforms are ligand-activated transcription factors that

modulate gene expression. Upon ligand binding, the receptor undergoes a conformational

change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus. In

the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response

elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment

of coactivator or corepressor proteins, leading to the modulation of gene transcription and

subsequent cellular responses.
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Caption: Classical genomic signaling pathway of the progesterone receptor.

Data Presentation: In Vitro Activity of 19-
Norprogesterone
The following table summarizes the reported in vitro activity of 19-Norprogesterone. It is

important to note that direct comparative studies providing precise Ki, EC50, and IC50 values

for 19-Norprogesterone across all major assay types are limited in the public domain. The

data presented is a compilation from various sources and may include qualitative descriptions

where precise numerical values are unavailable.
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Assay Type Parameter
19-
Norprogest
erone

Progestero
ne (for
comparison
)

Reference
Compound

Notes

Receptor

Binding

Assay

Relative

Binding

Affinity (RBA)

High
100% (by

definition)
Progesterone

19-

Norprogester

one is

consistently

reported to

have a high

affinity for the

progesterone

receptor.[2]

Ki (nM)

Data not

readily

available

~1-10 nM

(varies by

study)

-

The

dissociation

constant (Ki)

would provide

a direct

measure of

binding

affinity.

Reporter

Gene Assay
EC50 (nM)

Potent

Agonist
Agonist

R5020

(Promegesto

ne)

19-

Norprogester

one

derivatives

show potent

agonist

activity in PR

transactivatio

n assays.

Fold

Activation

Strong

Induction

Strong

Induction

R5020 The

magnitude of
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measure of

efficacy.

Coactivator

Recruitment
EC50 (nM)

Data not

readily

available

Agonist Progesterone

Measures the

ability of the

ligand-

receptor

complex to

recruit

coactivator

proteins.

%

Recruitment

Data not

readily

available

100%

(agonist

control)

Progesterone

Indicates the

efficacy of

coactivator

interaction.

Experimental Workflow
The general workflow for assessing the in vitro activity of a compound like 19-
Norprogesterone involves a tiered approach, starting with direct binding assessment and

moving to functional cell-based assays.
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Caption: General experimental workflow for in vitro characterization.
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Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of 19-Norprogesterone for the progesterone

receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Materials:

Receptor Source: Human uterine cytosol or recombinant human progesterone receptor

ligand-binding domain (PR-LBD).

Radiolabeled Ligand: [³H]-Progesterone or [³H]-ORG 2058.

Test Compound: 19-Norprogesterone.

Reference Compound: Unlabeled Progesterone.

Assay Buffer: Tris-HCl buffer with protease inhibitors.

Scintillation Fluid and Vials.

Multi-channel pipette, microcentrifuge tubes, and 96-well plates.

Scintillation counter.

Protocol:

Preparation of Receptor: If using tissue, homogenize in ice-cold assay buffer and prepare a

cytosol fraction by ultracentrifugation. If using recombinant PR-LBD, dilute to the desired

concentration in assay buffer.

Preparation of Ligands: Prepare serial dilutions of 19-Norprogesterone and unlabeled

progesterone in the assay buffer.

Binding Reaction: In microcentrifuge tubes, combine the receptor preparation, a fixed

concentration of the radiolabeled ligand, and varying concentrations of either 19-
Norprogesterone or unlabeled progesterone. Include tubes for total binding (radiolabeled
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ligand and receptor only) and non-specific binding (radiolabeled ligand, receptor, and a high

concentration of unlabeled progesterone).

Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (typically

18-24 hours).

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free

ligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds

the free ligand, and subsequent centrifugation pellets the charcoal.

Quantification: Transfer the supernatant (containing the receptor-bound ligand) to scintillation

vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the competitor.

Plot the percentage of specific binding against the log concentration of the competitor.

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the

specific binding of the radiolabeled ligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Progesterone Receptor Transactivation (Reporter Gene)
Assay
Objective: To measure the functional agonist or antagonist activity of 19-Norprogesterone by

quantifying its ability to induce or inhibit the expression of a reporter gene under the control of a

progesterone response element.

Materials:

Cell Line: A suitable mammalian cell line that does not endogenously express PR (e.g.,

HEK293, CV-1) or a cell line with known PR expression (e.g., T47D).
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Expression Plasmids: A plasmid encoding the human progesterone receptor (PR-A or PR-B)

and a reporter plasmid containing a luciferase or β-galactosidase gene downstream of a

promoter with progesterone response elements (PREs).

Transfection Reagent.

Cell Culture Medium and Supplements.

Test Compound: 19-Norprogesterone.

Reference Compounds: Progesterone (agonist) and RU486 (mifepristone, antagonist).

Luciferase Assay Reagent and Luminometer.

96-well cell culture plates.

Protocol:

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80%

confluency at the time of transfection.

Transfection: Co-transfect the cells with the PR expression plasmid and the PRE-reporter

plasmid using a suitable transfection reagent according to the manufacturer's protocol.

Compound Treatment (Agonist Mode): After 24 hours of transfection, replace the medium

with a fresh medium containing serial dilutions of 19-Norprogesterone or progesterone.

Include a vehicle control (e.g., DMSO).

Compound Treatment (Antagonist Mode): Treat the cells with serial dilutions of 19-
Norprogesterone in the presence of a fixed, sub-maximal concentration (e.g., EC80) of

progesterone.

Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.

Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Data Analysis:
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Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla

luciferase) or to total protein concentration to account for variations in transfection

efficiency and cell number.

For agonist activity, plot the normalized reporter activity against the log concentration of

the compound and determine the EC50 (concentration for 50% of maximal activation) and

the maximum fold induction.

For antagonist activity, plot the percentage of inhibition of the progesterone response

against the log concentration of the compound and determine the IC50 (concentration for

50% inhibition).

Progesterone Receptor Coactivator Recruitment Assay
(TR-FRET)
Objective: To quantify the ligand-dependent interaction between the progesterone receptor and

a coactivator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET).

Materials:

Recombinant PR-LBD: Glutathione-S-transferase (GST) or other tagged PR-LBD.

TR-FRET Donor: A terbium- or europium-labeled antibody against the PR-LBD tag (e.g., anti-

GST).

TR-FRET Acceptor: A fluorescein- or other suitable fluorophore-labeled coactivator peptide

(e.g., a peptide containing an LXXLL motif from SRC-1).

Test Compound: 19-Norprogesterone.

Reference Compounds: Progesterone (agonist) and RU486 (antagonist).

Assay Buffer.

Low-volume 384-well plates.
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A microplate reader capable of TR-FRET measurements.

Protocol:

Reagent Preparation: Prepare working solutions of PR-LBD, the donor-labeled antibody, and

the acceptor-labeled coactivator peptide in the assay buffer.

Compound Plating: Dispense serial dilutions of 19-Norprogesterone and the reference

compounds into the wells of a 384-well plate.

Assay Reaction (Agonist Mode): Add the PR-LBD to the wells containing the compounds and

incubate briefly. Then, add a pre-mixed solution of the donor-labeled antibody and the

acceptor-labeled coactivator peptide.

Assay Reaction (Antagonist Mode): Add the PR-LBD and a fixed concentration of

progesterone (agonist) to the wells containing the test compounds. After a brief incubation,

add the pre-mixed antibody and coactivator peptide solution.

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring

the emission at two wavelengths (one for the donor and one for the acceptor) after a time

delay following excitation.

Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission).

For agonist activity, plot the TR-FRET ratio against the log concentration of the compound

to determine the EC50.

For antagonist activity, plot the percentage of inhibition of the progesterone-induced TR-

FRET signal against the log concentration of the compound to determine the IC50.

Conclusion
The in vitro assays described provide a robust framework for characterizing the activity of 19-
Norprogesterone and other progesterone receptor modulators. A combined approach, utilizing
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receptor binding, reporter gene, and coactivator recruitment assays, allows for a

comprehensive understanding of a compound's affinity, functional activity, and mechanism of

action at the progesterone receptor. The provided protocols serve as a detailed guide for

researchers to implement these essential assays in their drug discovery and development

efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

2. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in
rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Measuring 19-
Norprogesterone Activity In Vitro]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209251#in-vitro-assays-for-measuring-19-
norprogesterone-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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